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Abstract
Org 43553 is a pioneering, orally active, low molecular weight (LMW) allosteric agonist of the

luteinizing hormone/choriogonadotropin receptor (LHCGR).[1] As a thieno[2,3-d]pyrimidine

derivative, its unique mechanism of action, which demonstrates a preference for the cyclic

adenosine monophosphate (cAMP) signaling pathway over the phospholipase C (PLC)

pathway, has established it as a significant tool in reproductive pharmacology research and a

potential therapeutic agent.[1][2] This document provides a comprehensive technical overview

of the in vitro characterization of Org 43553, detailing its pharmacological profile, experimental

protocols, and mechanism of action to support further research and development.

Quantitative Pharmacological Data
The in vitro activity of Org 43553 has been quantified through various binding and functional

assays. The following tables summarize the key pharmacological parameters of Org 43553,

providing a comparative overview of its affinity and potency.

Table 1: Receptor Binding Affinity
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Parameter Value Cell Line/System Reference

K D 2.4 ± 0.4 nM

CHO-K1 cells

expressing human

LHCGR

[3][4][5][6]

B max
1.6 ± 0.2 pmol/mg

protein

CHO-K1 cells

expressing human

LHCGR

[3][4][6]

K i 3.3 nM

CHO-K1 cells

expressing human

LHCGR

[4]

Table 2: Functional Activity and Receptor Selectivity

Receptor Assay Type Parameter Value Species Reference

LH Receptor
CRE-

Luciferase
EC 50 3.7 nM Human [5][7][8][9]

LH Receptor
cAMP

Production
EC 50 1.7 nM Human [4]

FSH

Receptor

Functional

Assay
EC 50

110 nM (0.11

µM)
Human [7][8]

TSH

Receptor

Functional

Assay
EC 50 >3 µM Human [8]

CRF1

Receptor

Functional

Assay
Activity

No agonistic

effect
Human [7][8]

Mechanism of Action: Allosteric and Biased
Agonism
Org 43553 functions as an allosteric agonist, binding to the transmembrane domain of the

LHCGR. This is in contrast to the endogenous ligands, luteinizing hormone (LH) and human

chorionic gonadotropin (hCG), which bind to the large extracellular domain.[1][5] This allosteric

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 5 Tech Support

https://pubmed.ncbi.nlm.nih.gov/17989351/
https://www.researchgate.net/publication/5858074_3HOrg_43553_the_First_Low-Molecular-Weight_Agonistic_and_Allosteric_Radioligand_for_the_Human_Luteinizing_Hormone_Receptor
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_Org_43553_A_Novel_Luteinizing_Hormone_Receptor_Agonist.pdf
https://scholarlypublications.universiteitleiden.nl/access/item%3A3209413/download
https://pubmed.ncbi.nlm.nih.gov/17989351/
https://www.researchgate.net/publication/5858074_3HOrg_43553_the_First_Low-Molecular-Weight_Agonistic_and_Allosteric_Radioligand_for_the_Human_Luteinizing_Hormone_Receptor
https://scholarlypublications.universiteitleiden.nl/access/item%3A3209413/download
https://www.researchgate.net/publication/5858074_3HOrg_43553_the_First_Low-Molecular-Weight_Agonistic_and_Allosteric_Radioligand_for_the_Human_Luteinizing_Hormone_Receptor
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_Org_43553_A_Novel_Luteinizing_Hormone_Receptor_Agonist.pdf
https://academic.oup.com/humrep/article/24/3/640/643224
https://www.medchemexpress.com/org-43553.html
https://pubmed.ncbi.nlm.nih.gov/19088107/
https://www.researchgate.net/publication/5858074_3HOrg_43553_the_First_Low-Molecular-Weight_Agonistic_and_Allosteric_Radioligand_for_the_Human_Luteinizing_Hormone_Receptor
https://academic.oup.com/humrep/article/24/3/640/643224
https://www.medchemexpress.com/org-43553.html
https://www.medchemexpress.com/org-43553.html
https://academic.oup.com/humrep/article/24/3/640/643224
https://www.medchemexpress.com/org-43553.html
https://www.benchchem.com/product/b15544585?utm_src=pdf-body
https://www.benchchem.com/product/b1677481
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_Org_43553_A_Novel_Luteinizing_Hormone_Receptor_Agonist.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15544585?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


binding leads to a biased signaling cascade. Org 43553 potently stimulates the Gs-adenylyl

cyclase-cAMP pathway, which is crucial for many of the physiological responses to LH.[2][4]

However, it is a weak activator of the Gq-phospholipase C (PLC) pathway.[1][10] Interestingly,

at higher concentrations, Org 43553 can inhibit LH-induced PLC activation.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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